molecular formula C24H30FN3O B11184947 1-(6-fluoro-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

1-(6-fluoro-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11184947
M. Wt: 395.5 g/mol
InChI Key: UTXWJSFIVUIWOJ-UHFFFAOYSA-N
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Description

1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: Starting with a suitable aniline derivative, cyclization reactions can be employed to form the quinoline ring.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced.

    Final coupling: The quinoline and piperazine derivatives are coupled using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinoline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like triethylamine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimalarial and anticancer properties.

    Piperazine derivatives: Often used in the development of antipsychotic and antihistamine drugs.

Uniqueness

1-(6-FLUORO-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is unique due to the specific combination of the quinoline and piperazine moieties, which might confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C24H30FN3O

Molecular Weight

395.5 g/mol

IUPAC Name

1-(6-fluoro-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H30FN3O/c1-18-16-24(2,3)28(22-10-9-19(25)15-21(18)22)23(29)17-26-11-13-27(14-12-26)20-7-5-4-6-8-20/h4-10,15,18H,11-14,16-17H2,1-3H3

InChI Key

UTXWJSFIVUIWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)F)C(=O)CN3CCN(CC3)C4=CC=CC=C4)(C)C

Origin of Product

United States

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